4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-20-8-7-18(11-22(20)30-2)21-12-19(26-31-21)13-25-23(28)17-5-3-16(4-6-17)14-27-10-9-24-15-27/h3-12,15H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGDGRHIGKAFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an imidazole ring and an isoxazole moiety, which are known for their pharmacological properties.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its potential as an anticancer and anti-inflammatory agent. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against multiple cancer cell lines. For example:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 Values :
- MCF7:
- A549:
- HepG2:
These values indicate that the compound exhibits significant cytotoxic effects against these cancer cells, suggesting its potential as a therapeutic agent.
Table 1: Anticancer Activity Summary
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Table 2: Anti-inflammatory Activity
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies suggest that it promotes programmed cell death through activation of caspases.
- Modulation of Inflammatory Pathways : It appears to downregulate signaling pathways involved in inflammation.
Case Studies
Several case studies have documented the efficacy of this compound in animal models:
- Breast Cancer Model : In a xenograft model using MCF7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Liver Inflammation Model : In a model of liver inflammation induced by lipopolysaccharides (LPS), administration of the compound led to reduced liver damage markers and improved histological outcomes.
Vergleich Mit ähnlichen Verbindungen
Table 2: Spectral Data of Selected Compounds
Key Observations:
- The target compound’s imidazole protons are expected to resonate upfield compared to thiadiazole or pyridine protons in analogs .
- Methoxy groups (δ ~3.8) and isoxazole methylene protons (δ ~4.0–5.0) would dominate its ¹H-NMR, contrasting with ethyl ester signals (e.g., δ 1.36 in 8b) .
Pharmacological Potential and Bioactivity
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
- Thiazole- and benzimidazole-based analogs exhibit cytotoxicity or antimicrobial activity, but the target’s isoxazole-imidazole hybrid may offer unique selectivity .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what are their respective advantages?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Chlorination of alcohol intermediates using SOCl₂ to generate reactive alkyl chlorides (e.g., conversion of benzyl alcohol to chloromethyl derivatives) .
- Step 2: Coupling reactions (e.g., amide bond formation) between the imidazole-containing fragment and the isoxazole-benzamide moiety. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or CH₃CN are used for activating carboxylic acids, ensuring high yields under mild conditions .
- Step 3: Substituent introduction (e.g., dimethoxyphenyl groups) via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts for regioselectivity .
Advantages: SOCl₂ offers efficient chlorination with minimal byproducts , while EDC-mediated coupling avoids racemization and preserves stereochemistry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H-NMR: Essential for confirming substituent positions (e.g., integration ratios for methoxy groups at δ 3.8–4.0 ppm and imidazole protons at δ 7.4–8.0 ppm) .
- FT-IR: Validates amide bond formation (C=O stretch ~1650 cm⁻¹) and imidazole C-N vibrations (~1600 cm⁻¹) .
- Melting Point Analysis: Provides purity assessment; deviations >2°C indicate impurities (e.g., recrystallization in ethanol improves purity) .
Advanced: How can researchers optimize reaction yields for the isoxazole ring formation?
Methodological Answer:
Isoxazole synthesis often employs cyclocondensation of hydroxylamine with β-diketones or alkynes. Key optimizations:
- Catalyst Screening: Use Cu(I) or AgNO₃ to accelerate 1,3-dipolar cycloaddition, reducing side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance dipole stabilization, improving regioselectivity .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .
Evidence from analogous isoxazole syntheses shows yields increase from ~50% to >80% with these adjustments .
Advanced: What strategies address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Salt Formation: Convert the free base to a hydrochloride salt (e.g., using HCl in ethanol), enhancing water solubility .
- Co-solvents: Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to maintain compound stability .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl or amino) at non-critical positions, as seen in hydrazine derivatives .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variability .
- SAR Analysis: Systematically vary substituents (e.g., methoxy vs. chloro groups) to identify critical pharmacophores. For example, dimethoxy groups enhance kinase inhibition, while nitro groups reduce bioavailability .
- Meta-Analysis: Compare data from structurally similar compounds (e.g., benzimidazole vs. imidazole analogs) to contextualize results .
Advanced: What in vitro models are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence polarization assays with recombinant kinases (e.g., EGFR or VEGFR2) to quantify IC₅₀ values .
- Cytotoxicity Screening: Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .
- Metabolic Stability: Assess hepatic metabolism using human liver microsomes (HLMs) and CYP450 isoform profiling .
Advanced: How can computational methods guide the design of derivatives with improved potency?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., ATP-binding pockets of kinases) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET Prediction: Tools like SwissADME forecast bioavailability and toxicity, reducing late-stage attrition .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
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